(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine involves multi-step chemical reactions, including cycloaddition, nucleophilic substitution, and ring-closure mechanisms. For example, efficient synthesis methods for oxazoline derivatives often involve palladium-catalyzed oxidative carbonylation of prop-2-ynylamides, leading to the formation of oxazolines with chelating groups and bisoxazolines bearing an (alkoxycarbonyl)methylene chain at the 5 position (Bacchi et al., 2002). These synthetic routes highlight the versatility and adaptability of oxazoline synthesis under various reaction conditions.
Molecular Structure Analysis
The molecular structure of oxazoline compounds is characterized by the presence of a 5-membered ring containing nitrogen and oxygen atoms, which significantly influences their chemical behavior and reactivity. X-ray crystallography is commonly used to determine the crystal structures, revealing details about molecular conformations and intermolecular interactions. For instance, studies on related oxazoline derivatives have shown that their molecular structures are stabilized by weak intermolecular hydrogen bonding interactions, forming dimers and displaying specific spatial arrangements in their crystal packing (Ahmed et al., 2016).
Chemical Reactions and Properties
Oxazoline derivatives participate in various chemical reactions, such as nucleophilic ring opening, which leads to the synthesis of novel heterocyclic scaffolds. These reactions are facilitated by the oxazoline ring's reactivity, particularly the electrophilic carbon atom adjacent to the oxygen atom, making it susceptible to attack by nucleophiles. This reactivity pattern enables the synthesis of diverse heterocycles with potential applications in medicinal chemistry and material science (Amareshwar et al., 2011).
Scientific Research Applications
Antidepressant and Anti-anxiety Agents : A study synthesized isoxazoline derivatives, including similar compounds to the one , evaluating their antidepressant and antianxiety activities. They showed moderate to significant activities, comparable to reference drugs like imipramine and diazepam (Kumar, 2013).
Chiral Building Block : Methioninol was converted into a compound structurally similar to "(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine," which can act as a new chiral building block for further chemical synthesis (Dehmlow & Westerheide, 1992).
Antibacterial Activity : Novel heterocyclic compounds with a structural fragment similar to the oxazol-2-ylamine were synthesized and showed good antibacterial activity against various bacteria (Mehta, 2016).
Nucleophilic Heteroaromatic Substitution : A study explored the nucleophilic heteroaromatic substitution of a related compound, focusing on the solvent effect on the regiochemistry of the addition reaction (Hauck & Giam, 1984).
Antidepressant and Antianxiety Activities : Another study synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds with structural similarities, and evaluated their antidepressant and antianxiety activities (Kumar et al., 2017).
Corrosion Inhibition : Oxazole derivatives, akin to the compound , have been studied as corrosion inhibitors on mild steel in a hydrochloric acid medium. These compounds significantly reduce corrosion rates (Rahmani et al., 2018).
Electronic Structure Analysis : A study investigated the electronic structure of mono- and bisoxazolines, which can offer insights into the properties of similar compounds (Kovač et al., 1999).
Steric and Electronic Effects in Hydrolysis and Aminolysis : This study explored the kinetics and mechanism of hydrolysis and aminolysis of oxazol-5-ones, which are structurally related to the compound . It provided insights into steric and electronic effects on these reactions (Sedlák et al., 2005).
Safety And Hazards
This involves studying the safety profile of the compound. It includes its toxicity, flammability, environmental impact, handling precautions, etc.
Future Directions
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properties
IUPAC Name |
(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKFUBXESWHSL-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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